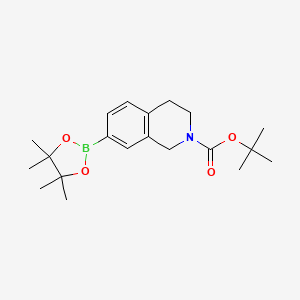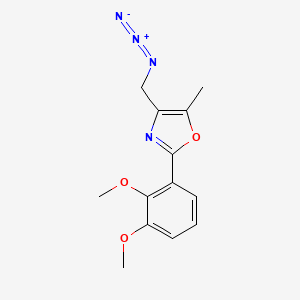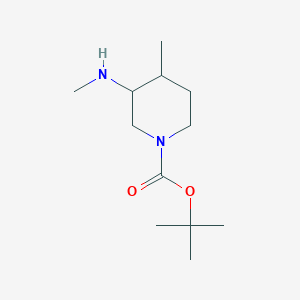
Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate
Übersicht
Beschreibung
Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate (BDPB) is an organic compound with the linear formula C17H17F2NO4S . It contains a total of 42 atoms, including 17 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, 1 Sulfur atom, and 2 Fluorine atoms . BDPB has shown promising results in scientific experiments for its potential applications in various fields such as biomaterials, biotechnology, and drug delivery systems.
Molecular Structure Analysis
The molecular weight of this compound is 369.4 g/mol. The compound’s structure is composed of a benzyl group attached to a benzoate group, which is further substituted with difluoro and propane-1-sulfonamido groups .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. More detailed information might be found in specific scientific literature or databases .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Characterization of Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate Derivatives:
- An efficient method for synthesizing related compounds such as 1-(trifluoromethylsulfonamido)propan-2-yl benzoates has been described. These compounds were characterized using advanced spectroscopy techniques, indicating the robustness of the synthetic method and the structural integrity of the products (Gómez-García et al., 2017).
- The preparation of 1-aryl-2,2-difluoro enol esters from α-(phenylsulfonyl)-difluoromethylated benzoates highlights a pathway to synthesize structurally related compounds. The stability and potential of these compounds as fluorinated building blocks have been emphasized (Zhang, Li, & Hu, 2007).
Applications in Polymer and Material Science
Liquid-Crystalline Polysiloxanes Synthesis:
- The synthesis of chiral liquid-crystalline polysiloxanes containing fluorinated units and sulfonic acid groups reveals the influence of these units on the liquid-crystalline properties. This research contributes to the understanding of how such molecular structures affect material characteristics (Meng et al., 2008).
Proton Exchange Membranes for Fuel Cells:
- Novel sulfonated poly(arylene ether) copolymers, potentially based on similar sulfonate structures, were synthesized for use in proton exchange membranes (PEMs). These polymers demonstrated promising characteristics such as good oxidative and dimensional stability and high proton conductivity, indicating their potential for fuel cell applications (Pang et al., 2008).
Catalytic and Chemical Transformations
Green Synthesis of Sulfonamides:
- A green and efficient method for synthesizing sulfonamides was developed, showcasing the potential of environmentally friendly chemical transformations. This method could be relevant for reactions involving similar sulfonamide structures (Shi et al., 2009).
Benzyl Etherification and Sulfonamide Reactions:
- Various studies have explored the catalytic activities in reactions involving benzyl alcohols and sulfonamides, which are structurally related to this compound. These studies highlight the compound's potential in facilitating or undergoing various organic transformations (Kawada et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl 2,6-difluoro-3-(propylsulfonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S/c1-2-10-25(22,23)20-14-9-8-13(18)15(16(14)19)17(21)24-11-12-6-4-3-5-7-12/h3-9,20H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYMHSYQVJAYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)


![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)



![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)
![1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B1394538.png)


![2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1394542.png)
